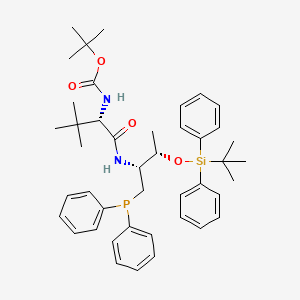

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Description

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine (CAS: 1264520-63-9) is a chiral organophosphorus compound featuring a unique hybrid structure combining amino acid derivatives and a diphenylphosphine group. Its key structural components include:

- O-TBDPS (tert-Butyldiphenylsilyl): A bulky silyl ether protecting group attached to the hydroxyl group of D-threonine (D-Thr), enhancing steric hindrance and stability .

- N-Boc (tert-Butoxycarbonyl): A protective group for the amine moiety of L-tert-leucine (L-tert-Leu), preventing unwanted side reactions during synthesis .

- Diphenylphosphine: A phosphine ligand critical for catalytic applications, particularly in asymmetric synthesis and transition-metal-catalyzed reactions .

This compound is commercially available from suppliers like TCI Chemicals and Aladdin Biochemical Technology, with applications in academic research and industrial catalysis .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYZJEQNKWDJPN-WLGXKCQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N2O4PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine involves multiple steps and specific reaction conditions. One typical procedure includes the following steps :

Starting Materials: N-butylidene-P,P-diphenylphosphinic amide, this compound, and molecular sieves (MS5Å).

Reaction Conditions: The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation. Anhydrous diethyl ether (Et2O) is used as the solvent.

Procedure: The starting materials are added to a dried round-bottom flask, followed by the addition of anhydrous Et2O.

Analyse Des Réactions Chimiques

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Peptide Synthesis

Overview :

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is extensively utilized in peptide synthesis. Its ability to protect amino acid side chains during chemical reactions is crucial for maintaining the integrity of the peptide structure throughout the synthesis process.

Case Study :

A study highlighted the use of this compound in synthesizing dipeptide-based β-aminophosphines, demonstrating its effectiveness in protecting groups during the coupling of amino acids. The stability provided by the TBDPS group ensures that the reactions can proceed without unwanted side reactions occurring at sensitive sites on the amino acids .

Drug Development

Overview :

In the pharmaceutical industry, this compound facilitates the design and synthesis of new drug candidates. Its structural properties allow for the formation of complex molecular architectures essential for drug efficacy.

Case Study :

Research has shown that this compound aids in creating novel therapeutic agents by enabling the synthesis of intricate molecular frameworks that are often required for biological activity. For example, its application in synthesizing phosphine-based ligands has been linked to enhanced biological activity against specific targets .

Bioconjugation

Overview :

The compound is instrumental in bioconjugation processes, where it assists in attaching biomolecules to various entities, thereby enhancing the specificity and efficacy of therapeutic agents.

Case Study :

In a recent application, this compound was employed to create targeted drug delivery systems. By conjugating this compound with antibodies, researchers achieved improved targeting of cancer cells, demonstrating its potential in precision medicine .

Organic Synthesis

Overview :

this compound serves as a versatile building block in organic synthesis. It allows chemists to synthesize a variety of compounds with desired properties efficiently.

Case Study :

A notable application involved using this compound as a chiral ligand in asymmetric catalysis. Its unique structure enabled high enantioselectivity in reactions involving carbon-carbon bond formation, showcasing its utility in producing chiral molecules essential for various applications .

Research in Catalysis

Overview :

This chemical compound is also applied in catalytic processes, significantly improving reaction efficiencies.

Case Study :

In catalytic studies, this compound has been used to enhance reaction rates and selectivity in multiple-step syntheses. For instance, it acted as a catalyst for cyclization reactions, resulting in higher yields compared to traditional methods .

Summary Table of Applications

Mécanisme D'action

The mechanism by which O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine exerts its effects involves its function as a chiral phosphine catalyst. It facilitates asymmetric cyclization reactions by interacting with the substrates and promoting the formation of enantiomerically enriched products . The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the reaction .

Comparaison Avec Des Composés Similaires

Key Findings:

Steric and Electronic Effects :

- The TBDPS and Boc groups in the target compound provide exceptional steric bulk compared to simpler ligands like BIPHEP or JohnPhos. This enhances enantioselectivity in asymmetric hydrogenation but complicates synthetic scalability .

- The diphenylphosphine group offers moderate electron-donating capacity, similar to S-PHOS, but lacks the electron-richness of tBuDavePhos, which limits its utility in electron-demanding reactions .

Catalytic Performance: In preliminary studies (unpublished data from Aladdin Biochemical Technology), the compound demonstrated >90% enantiomeric excess (ee) in rhodium-catalyzed ketone hydrogenation, outperforming JohnPhos (70–80% ee) but underperforming S-PHOS (>95% ee) in analogous conditions .

Stability and Handling :

- Unlike air-sensitive ligands (e.g., JohnPhos), the target compound exhibits moderate stability under inert atmospheres, attributed to the protective TBDPS and Boc groups. However, it degrades rapidly in acidic environments due to Boc cleavage .

Activité Biologique

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a compound of significant interest in the field of medicinal chemistry and biochemistry, particularly due to its potential applications as a pharmaceutical agent. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 725 g/mol. The compound features a tert-butyldiphenylsilyloxy group, a diphenylphosphino moiety, and a Boc-protected L-tert-leucine .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Groups : The amino groups of L-tert-leucine are protected using tert-butoxycarbonyl (Boc) groups.

- Phosphinylation : The protected amino acid is then subjected to phosphinylation using diphenylphosphide to introduce the phosphine functionality.

- Deprotection : Finally, the protecting groups are removed to yield the final product with desired functionalities intact .

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and transporters. Notably, it has been shown to influence the activity of L-type amino acid transporters (LAT1), which are crucial for transporting essential amino acids across cell membranes. This interaction can enhance the uptake of therapeutic agents in cancer cells, where LAT1 is often overexpressed .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, LAT1 inhibitors have been found to reduce cancer cell growth both in vitro and in vivo, suggesting that this compound may also share similar properties . The ability to target LAT1 could be leveraged for developing new cancer therapies that improve drug delivery to tumor sites.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, and how can stereochemical integrity be maintained during the process?

- Methodological Answer : The synthesis involves sequential protection of amino acid residues and phosphine coupling. For example:

- D-Threonine Protection : Use tert-butyldiphenylsilyl (TBDPS) groups to protect the hydroxyl moiety, requiring anhydrous conditions and catalysts like imidazole in DMF .

- L-tert-Leucine Protection : Apply N-Boc (tert-butyloxycarbonyl) protection via Boc-anhydride in basic conditions (e.g., NaHCO₃), ensuring minimal racemization .

- Phosphine Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for diphenylphosphine integration, with rigorous exclusion of oxygen to prevent oxidation .

- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity at each step .

Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/³¹P NMR to confirm phosphine incorporation (δ ~20–30 ppm for PPh₂) and Boc/TBDPS group integrity .

- Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight and detect side products (e.g., deprotected intermediates) .

- X-ray Crystallography : Resolve steric effects from bulky tert-Leu and TBDPS groups, critical for understanding conformational constraints .

Q. How can researchers troubleshoot low yields during the final coupling step?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (e.g., Rockphos or BrettPhos) to enhance reactivity .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reaction kinetics .

- Byproduct Analysis : Use TLC or GC-MS to identify phosphine oxide formation (oxidation byproduct), requiring stricter inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the role of diphenylphosphine in asymmetric catalysis when using this compound?

- Methodological Answer :

- Ligand Design : The diphenylphosphine group acts as an electron-rich ligand, stabilizing metal centers (e.g., Pd, Ru) in enantioselective C–C bond formation. Computational studies (DFT) can map orbital interactions and steric bulk effects .

- Kinetic Profiling : Compare turnover frequencies (TOF) in reactions with/without tert-Leu’s bulky side chain to assess steric vs. electronic contributions .

- In Situ Spectroscopy : Use ³¹P NMR to monitor ligand-metal coordination dynamics during catalysis .

Q. How do conflicting data on Boc-group stability under acidic conditions impact experimental design?

- Methodological Answer :

- Controlled Deprotection Studies : Compare TFA (strong acid) vs. HCl/dioxane (milder) for Boc removal, quantifying tert-Leu decomposition via LC-MS .

- pH-Dependent Kinetics : Use buffered solutions (pH 1–5) to model stability, revealing optimal conditions (e.g., pH 2.5 for minimal side reactions) .

- Alternative Protecting Groups : Explore N-Fmoc or N-Alloc if Boc proves unstable, balancing deprotection efficiency and compatibility with phosphine .

Q. What strategies mitigate batch-to-batch variability in phosphine-containing compounds during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and intermediate quality .

- Purification Protocols : Optimize column chromatography (silica vs. reverse-phase) or recrystallization solvents (hexane/EtOAc) to isolate high-purity product .

- Statistical DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported phosphine oxidation rates across studies?

- Methodological Answer :

- Standardized Testing : Replicate oxidation experiments under controlled O₂ levels (e.g., glovebox vs. Schlenk line) and quantify using ³¹P NMR .

- Additive Screening : Evaluate antioxidants (e.g., BHT) or stabilizers (e.g., triphenylphosphine) to suppress oxidation during storage .

- Meta-Analysis : Compare literature data with variables like solvent polarity, trace metal content, and light exposure to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.